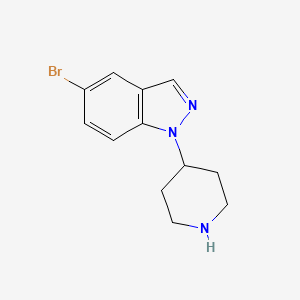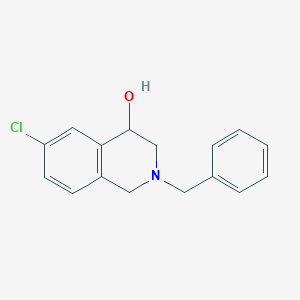
2-benzyl-6-chloro-3,4-dihydro-1H-isoquinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-6-chloro-3,4-dihydro-1H-isoquinolin-4-ol is a chemical compound with the molecular formula C16H16ClNO and a molar mass of 273.7573 g/mol. This compound belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are structurally similar to quinolines and are known for their diverse biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzyl-6-chloro-3,4-dihydro-1H-isoquinolin-4-ol typically involves the following steps:
Benzylamine and Chloroacetic Acid Reaction: The reaction between benzylamine and chloroacetic acid forms an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a strong base, such as sodium hydroxide, to form the isoquinoline ring structure.
Chlorination: The resulting compound is then chlorinated to introduce the chlorine atom at the 6th position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 2-Benzyl-6-chloro-3,4-dihydro-1H-isoquinolin-4-ol can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding quinone derivatives.
Reduction: Reduction reactions can reduce the compound to form its saturated analogs.
Substitution: Substitution reactions can replace the chlorine atom with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Quinone Derivatives: Oxidation can yield quinone derivatives, which are important in various chemical and biological applications.
Saturated Analogs: Reduction can produce saturated analogs, which may have different biological activities.
Substituted Derivatives: Substitution reactions can lead to the formation of a wide range of derivatives with diverse properties.
科学的研究の応用
2-Benzyl-6-chloro-3,4-dihydro-1H-isoquinolin-4-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2-benzyl-6-chloro-3,4-dihydro-1H-isoquinolin-4-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
類似化合物との比較
2-Benzyl-6-chloro-3,4-dihydro-1H-isoquinolin-4-ol is structurally similar to other isoquinoline derivatives, such as 2-phenyl-6-chloro-3,4-dihydro-1H-isoquinolin-4-ol and 2-methyl-6-chloro-3,4-dihydro-1H-isoquinolin-4-ol These compounds share the isoquinoline core but differ in their substituents, leading to variations in their chemical and biological properties
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis, drug development, and other fields. Further research and development may uncover new uses and applications for this compound, expanding its impact on various scientific disciplines.
特性
分子式 |
C16H16ClNO |
|---|---|
分子量 |
273.75 g/mol |
IUPAC名 |
2-benzyl-6-chloro-3,4-dihydro-1H-isoquinolin-4-ol |
InChI |
InChI=1S/C16H16ClNO/c17-14-7-6-13-10-18(11-16(19)15(13)8-14)9-12-4-2-1-3-5-12/h1-8,16,19H,9-11H2 |
InChIキー |
PGCUIZMPAABURQ-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=C(CN1CC3=CC=CC=C3)C=CC(=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl (1R,4S)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15362761.png)

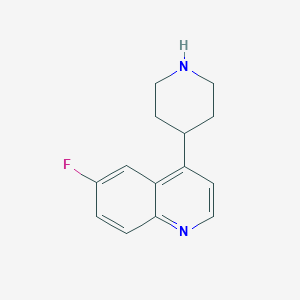
![8-(5-Bromo-4-hexylthiophen-2-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B15362781.png)


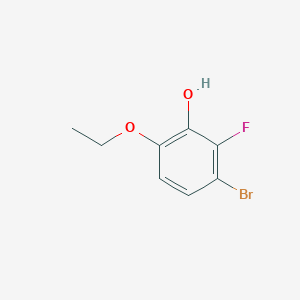
![6-Azaspiro[4.5]decane-3-carboxylic acid;hydrochloride](/img/structure/B15362803.png)
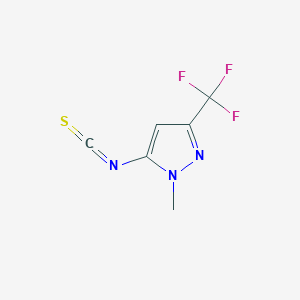
![4-chloro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B15362814.png)
![[2-[6-[Bis[(2-methylpropan-2-yl)oxycarbonyl]amino]purin-9-yl]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-[(2-methylpropan-2-yl)oxycarbonyloxy]oxolan-3-yl] tert-butyl carbonate](/img/structure/B15362832.png)
![8-chloro-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B15362839.png)
